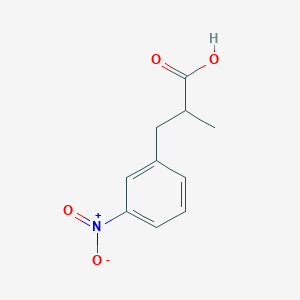

2-Methyl-3-(3-nitrophenyl)propanoic acid

Description

Contextualization of Nitrophenylpropanoic Acid Derivatives in Modern Organic Synthesis

Nitrophenylpropanoic acid derivatives are a subset of arylpropanoic acids, a class of compounds with significant historical and contemporary importance in medicinal chemistry. researchgate.nethumanjournals.com Arylpropanoic acids are famously represented by a large family of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. orientjchem.orgresearchgate.net The core structure of an arylpropanoic acid is recognized for its broad spectrum of pharmacological activities, which extend beyond anti-inflammatory and analgesic effects to include antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.netijpsr.com

The introduction of a nitro group onto the phenyl ring, creating nitrophenylpropanoic acid derivatives, profoundly alters the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. mdpi.com In organic synthesis, this feature is exploited to facilitate certain reactions or to serve as a precursor for other functional groups; for instance, the nitro group can be readily reduced to an amino group, a key functional handle for building more complex molecular architectures. nih.gov Furthermore, nitro-containing compounds have garnered renewed interest in drug discovery, particularly as hypoxia-activated prodrugs for cancer therapy and as agents against infectious diseases like trypanosomiasis and leishmaniasis. nih.govmdpi.com

Significance of 2-Methyl-3-(3-nitrophenyl)propanoic Acid as a Building Block in Advanced Chemical Transformations

The utility of this compound as a molecular building block stems from the reactivity of its constituent functional groups. While direct synthetic applications of this specific compound are not widely documented, the value of its structural motifs can be inferred from closely related analogues. For example, the related compound 2-methyl-3-nitrophenylacetic acid is a crucial intermediate in the synthesis of Ropinirole, a medication used to treat Parkinson's disease. google.com

The chemical versatility of this compound lies in two primary areas:

The Carboxylic Acid Moiety : This functional group is a cornerstone of organic synthesis. It can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. This allows for the covalent linking of the molecule to other scaffolds, polymers, or biological probes.

The Nitroaromatic Group : The nitro group is not merely a passive substituent; it is a versatile synthetic handle. Its most common transformation is reduction to an aniline (B41778) derivative (an amino group). This transformation is fundamental in the synthesis of many pharmaceuticals, dyes, and materials, as the resulting amino group can undergo a host of subsequent reactions such as diazotization, acylation, and alkylation.

The presence of both the carboxylic acid and the nitro group in one molecule makes it a bifunctional building block, enabling sequential or orthogonal chemical modifications to construct complex target molecules.

Overview of Current Research Landscape and Future Perspectives for this compound

The current research landscape for arylpropanoic acids is focused on the development of new derivatives with improved efficacy and novel therapeutic applications. ijpsr.com Scientists are exploring modifications to the basic arylpropanoic acid scaffold to discover compounds with enhanced activity in areas like cancer and infectious diseases. humanjournals.com

For nitro-containing compounds, future prospects are particularly bright in the area of targeted therapeutics. mdpi.com The bioreductive activation of nitro groups under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain infections, allows for the design of prodrugs that are selectively activated at the site of disease. nih.govnih.gov

Given these trends, the future perspectives for this compound can be envisioned in several areas:

Medicinal Chemistry : As a scaffold for the synthesis of novel therapeutic agents. By modifying the carboxylic acid and reducing the nitro group, a diverse library of compounds could be generated and screened for various biological activities, from anti-inflammatory to anticancer effects. The specific meta-position of the nitro group and the alpha-methyl group provide a distinct stereoelectronic profile that could lead to unique biological activities compared to other isomers.

Organic Synthesis : As a specialized intermediate for creating complex molecules where the specific substitution pattern is required. Its structure could be valuable in the total synthesis of natural products or complex pharmaceutical agents.

Materials Science : The aromatic and polar nature of the molecule could make it a candidate for incorporation into polymers or functional materials where its electronic properties could be exploited.

Physicochemical and Pharmacological Data

To better understand the compound and its chemical neighborhood, the following data tables provide key information.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 66735-02-2 | C₁₀H₁₁NO₄ | 209.20 |

| 2-Methyl-2-(2-nitrophenyl)propanoic acid | 126802-52-6 | C₁₀H₁₁NO₄ | 209.20 |

| 2-Methyl-2-(4-nitrophenyl)propanoic acid | 42206-47-3 | C₁₀H₁₁NO₄ | 209.20 |

| 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 | C₉H₉NO₄ | 195.17 |

Data compiled from various chemical databases and suppliers. chemsrc.comechemi.combldpharm.comnih.govbiosynth.comachemblock.com

Table 2: Investigated Pharmacological Activities of the Broader Arylpropionic Acid Derivatives Class

| Activity | Description | Reference(s) |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis. This is the hallmark activity of NSAIDs. | orientjchem.org, humanjournals.com |

| Analgesic | Pain relief, often associated with anti-inflammatory action. | researchgate.net, researchgate.net |

| Anticancer | Certain derivatives have shown the ability to inhibit the growth of cancer cells. | ijpsr.com, researchgate.net |

| Antibacterial | Activity against various bacterial strains has been reported for modified arylpropionic acid structures. | humanjournals.com |

| Anticonvulsant | Some derivatives have demonstrated activity in models of seizure. | researchgate.net, ijpsr.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66735-02-2 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-methyl-3-(3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-4,6-7H,5H2,1H3,(H,12,13) |

InChI Key |

CWZLOWGUBYYQFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 3 Nitrophenyl Propanoic Acid

Historical and Classical Approaches to the Synthesis of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

Traditional synthetic routes to this compound have historically relied on well-established reaction mechanisms, including condensation reactions and the direct nitration of aromatic precursors.

One classical approach involves building the carbon skeleton of the molecule through a condensation reaction, followed by necessary functional group interconversions. A pertinent example is a pathway that begins with the condensation of 3-nitrobenzaldehyde.

Table 1: Example Pathway via Condensation

| Step | Starting Materials | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-methyl-3-nitro phenyl aldehyde, Benzoyl-glycine | Microwave irradiation | 4-(2-methyl-3-nitro benzene (B151609) methylene)-2-phenyl-5(4H)-azolactone |

A more direct classical method involves the nitration of a pre-existing substituted phenylpropanoic acid skeleton. This electrophilic aromatic substitution introduces the nitro group onto the benzene ring. A patented method describes the synthesis of the related compound, 2-methyl-3-nitrophenylacetic acid, by the direct nitration of 2-methylphenylacetic acid. google.com

In this process, 2-methylphenylacetic acid is treated with a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like acetic anhydride, in a suitable solvent such as dichloromethane (B109758). google.com The reaction temperature is carefully controlled, often between -10°C and 10°C, to manage the exothermic nature of the reaction and control the regioselectivity of the nitration. google.com Following the reaction, the product is isolated through filtration. This approach offers a more direct route, reducing the number of synthetic steps compared to condensation-based methods. google.com

Table 2: Typical Conditions for Direct Nitration

| Parameter | Value/Reagent |

|---|---|

| Starting Material | 2-methylphenylacetic acid |

| Nitrating Agent | 98% Nitric Acid |

| Dehydrating Agent | Acetic Anhydride |

| Solvent | Dichloromethane |

| Temperature | -10°C to 10°C |

| Reaction Time | 1 to 3 hours |

| Reported Yield | ~59.6% |

Data sourced from a patent for the synthesis of the related 2-methyl-3-nitrophenylacetic acid. google.com

Modern and Stereoselective Syntheses of this compound

Contemporary synthetic efforts are often directed towards controlling the stereochemistry of the final product, particularly for applications in life sciences where a single enantiomer is typically desired. These methods employ chiral catalysts or auxiliaries to achieve high levels of enantiopurity. Furthermore, the incorporation of green chemistry principles is a growing focus.

Asymmetric catalysis is a powerful strategy wherein a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov While a specific catalyst for the direct asymmetric synthesis of this compound is not prominently documented, the principles can be applied through established reactions.

A plausible route would involve the asymmetric hydrogenation of a prochiral precursor, such as 2-methyl-3-(3-nitrophenyl)acrylic acid. This reaction would utilize a transition metal complex, such as rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand (e.g., BINAP). nih.govmdpi.com The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby establishing the chiral center at the C2 position with high enantiomeric excess (ee). nih.gov The development of chiral Brønsted acid catalysts also presents opportunities for enantioselective reactions, such as Friedel-Crafts alkylations, that could be adapted to construct the chiral framework. ims.ac.jp

Table 3: Key Concepts in Asymmetric Catalysis

| Catalysis Type | Principle | Potential Application |

|---|---|---|

| Transition Metal Catalysis | A chiral ligand on a metal center directs the stereochemical outcome of a reaction (e.g., hydrogenation). nih.gov | Asymmetric hydrogenation of 2-methyl-3-(3-nitrophenyl)acrylic acid. |

| Chiral Brønsted Acid Catalysis | A chiral acid protonates a substrate, creating a chiral ion pair that reacts stereoselectively. ims.ac.jpacs.org | Enantioselective conjugate addition to an unsaturated precursor. |

Another robust method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org In this approach, a prochiral starting material is covalently bonded to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction before it is cleaved off, yielding the enantiomerically enriched product. wikipedia.orgnih.gov

A well-established strategy for synthesizing chiral 2-alkyl-3-arylpropanoic acids uses Evans-type oxazolidinone auxiliaries. orgsyn.org This strategy could be adapted for the target molecule. The synthesis would begin by acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide. The resulting N-acyloxazolidinone can be converted into its enolate, which is then alkylated with 3-nitrobenzyl bromide. The bulky auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thus leading to a highly diastereoselective alkylation. The final step involves the hydrolytic cleavage of the auxiliary, which can often be recovered and reused, to release the desired enantiopure this compound. orgsyn.org

Table 4: General Steps for Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Acylation | Chiral Oxazolidinone, Propionyl Chloride |

| 2 | Enolate Formation | Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) |

| 3 | Diastereoselective Alkylation | 3-Nitrobenzyl Bromide |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key green approaches include the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and increase yields, as seen in some classical condensation routes. google.comencyclopedia.pub Another strategy is the use of solvent-free, or mechanochemical, methods like ball milling or grinding, which minimize waste by eliminating the need for solvents. encyclopedia.pubrasayanjournal.co.in Furthermore, replacing hazardous reagents with more benign alternatives is crucial. For instance, in methylation reactions, dimethyl carbonate can be used as a green methylating agent in place of more toxic reagents like methyl iodide. orgsyn.org Catalytic methods, especially those using recyclable catalysts, are inherently greener as they reduce waste and improve atom economy. mdpi.comresearchgate.net

Table 5: Application of Green Chemistry Principles

| Green Principle | Technique/Approach | Benefit |

|---|---|---|

| Alternative Energy Source | Microwave-assisted synthesis | Reduced reaction time, enhanced yields. encyclopedia.pub |

| Waste Reduction | Solvent-free reactions (e.g., grinding, ball milling) | Eliminates solvent waste, simplifies purification. rasayanjournal.co.in |

| Safer Reagents | Use of dimethyl carbonate for methylation | Low toxicity compared to traditional alkyl halides. orgsyn.org |

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters and the implementation of effective purification strategies. Achieving high yield and exceptional purity is paramount for its application as an intermediate in further chemical syntheses. This involves a systematic investigation of reaction conditions and the development of robust isolation protocols.

The optimization of any synthetic route requires a detailed study of how various parameters affect the reaction's outcome. For multi-step syntheses leading to substituted propanoic acids, key variables include temperature, solvent choice, and catalyst concentration.

Temperature

Temperature control is critical in many organic reactions, particularly in exothermic processes like nitration, which is a key step in introducing the nitro group onto the phenyl ring. In the synthesis of the closely related compound, 2-methyl-3-nitrophenylacetic acid, the reaction temperature is strictly maintained between -10°C and 10°C. google.com This low temperature range is crucial for controlling the rate of reaction, preventing over-nitration, and minimizing the formation of undesired isomers and byproducts. A study on the effect of temperature on such a reaction would typically involve running the synthesis at various temperatures to identify the optimal balance between reaction rate and selectivity.

Below is a representative data table from a hypothetical parameter study, illustrating the impact of temperature on reaction yield.

| Trial | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | -15 | 3 | 75 | 96 |

| 2 | 0 | 2 | 91 | 95 |

| 3 | 10 | 1.5 | 88 | 90 |

| 4 | 25 (Room Temp.) | 1 | 65 | 78 |

Solvent

The choice of solvent can significantly influence reaction kinetics, solubility of reagents, and the stability of intermediates. For the synthesis of related nitrated phenyl-aliphatic acids, solvents such as dichloromethane are employed. google.com An optimization process would involve screening a panel of solvents with varying polarities and boiling points to determine the most suitable medium. Solvents like dimethylformamide (DMF), ethyl acetate, and methanol (B129727) have been used in various synthetic steps for other phenylpropionic acid derivatives. google.comgoogle.com The ideal solvent should fully dissolve the starting materials while allowing for easy product isolation.

A hypothetical solvent screening for a key synthetic step is presented in the table below.

| Trial | Solvent | Dielectric Constant | Yield (%) | Byproduct Formation (%) |

| 1 | Dichloromethane | 9.1 | 89 | 6 |

| 2 | Ethyl Acetate | 6.0 | 82 | 9 |

| 3 | Acetonitrile (B52724) | 37.5 | 75 | 15 |

| 4 | Tetrahydrofuran (THF) | 7.6 | 85 | 8 |

Catalyst Loadings

In synthetic steps involving catalysis, such as cross-coupling reactions to form the carbon skeleton, the catalyst type and loading are critical variables. For instance, palladium (Pd) catalysts are often used in the synthesis of phenylpropionic acid derivatives. google.comgoogle.com Optimizing the catalyst loading involves finding the minimum amount of catalyst required to achieve a high conversion rate in a reasonable timeframe, thereby minimizing costs and reducing levels of residual metal in the final product. Studies would vary the molar percentage of the catalyst relative to the limiting reagent and monitor the reaction progress and yield.

A multi-stage purification process is typically required to isolate this compound with high purity. This process often combines several standard laboratory techniques to remove unreacted starting materials, reagents, catalysts, and byproducts.

The initial work-up procedure following the reaction often involves liquid-liquid extraction. The reaction mixture is typically diluted with an organic solvent and washed with water or an aqueous solution to remove inorganic salts and water-soluble impurities. google.com For a carboxylic acid product, the pH may be adjusted to ensure the compound of interest remains in the desired layer. The organic layer is then separated and dried using a drying agent like sodium sulfate (B86663) before the solvent is removed. google.com

Crystallization is a powerful technique for purifying solid organic compounds. The crude product obtained after initial extraction is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate crystallization solvent is critical for achieving high purity and recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For similar compounds, solvents such as butanol, ethanol, and isopropyl alcohol have been proven effective. chemicalbook.comjcsp.org.pk In cases where isomers are present, fractional crystallization may be employed to selectively crystallize the desired isomer. google.com

The effectiveness of different solvents for recrystallization can be compared in a systematic study, as illustrated in the hypothetical data below.

| Trial | Recrystallization Solvent | Recovery Yield (%) | Purity by HPLC (%) |

| 1 | Isopropyl Alcohol | 85 | 99.1 |

| 2 | Ethanol/Water (8:2) | 90 | 99.5 |

| 3 | Ethyl Acetate/Hexane | 82 | 98.8 |

| 4 | Toluene | 78 | 99.2 |

Following crystallization, the pure solid is isolated by filtration and washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface. google.comchemicalbook.com The final product is then dried under vacuum to remove all traces of solvent.

Chemical Reactivity and Transformations of 2 Methyl 3 3 Nitrophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-Methyl-3-(3-nitrophenyl)propanoic Acid

The carboxylic acid group (-COOH) is a versatile functional group that serves as a primary site for derivatization through several key reactions.

Esterification and amidation are fundamental reactions for converting carboxylic acids into esters and amides, respectively. These transformations are crucial for creating derivatives with modified physical and chemical properties.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), yields the corresponding ester. The reaction rate and yield are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For instance, studies on similar propanoic acids show that increasing the temperature and the alcohol-to-acid ratio generally enhances the conversion to the ester. researchgate.netceon.rs The presence of the methyl group at the alpha-position (α-methyl) may introduce steric hindrance, which can slightly reduce the reaction rate compared to unbranched acids. ceon.rs

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This process often requires the initial conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. The acyl chloride can then readily react with an amine to form the corresponding amide.

Table 1: Representative Esterification Reaction Conditions for Propanoic Acids

| Reactants | Catalyst | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Max. Yield (%) |

|---|---|---|---|---|---|

| Propanoic acid, 1-Propanol | H₂SO₄ | 1:10:0.20 | 65 | 210 | 96.9 researchgate.net |

| Butanoic acid, 1-Propanol | H₂SO₄ | 1:10:0.20 | 45 | 210 | >90 ceon.rs |

| α-Methylpropanoic acid, 1-Propanol | H₂SO₄ | 1:10:0.20 | 45 | 210 | ~90 ceon.rs |

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. chemguide.co.uk The reaction is generally carried out in a dry ether solvent, like diethyl ether, at room temperature. chemguide.co.uk The process involves two stages: an initial reduction to an aldehyde, which is then immediately further reduced to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate because it is more reactive towards LiAlH₄ than the starting carboxylic acid. chemguide.co.uk

For this compound, this reduction would yield 2-methyl-3-(3-nitrophenyl)propan-1-ol.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this reaction often requires harsh conditions. quora.com A common laboratory method involves heating the sodium salt of the carboxylic acid with soda-lime (a mixture of NaOH and CaO). quora.com This reaction, known as soda-lime decarboxylation, proceeds by converting the carboxylic acid to its sodium salt, which is then heated to induce the loss of CO₂.

For this compound, this reaction would be expected to produce 1-methyl-2-(3-nitrophenyl)ethane. The general mechanism involves the formation of a carbanion intermediate after the departure of the carboxylate group, which is then protonated by a proton source in the reaction mixture.

Table 2: Decarboxylation of Related Carboxylic Acids

| Starting Material | Conditions | Product |

|---|---|---|

| 2,2-dimethyl propanoic acid | Heat with NaOH and CaO | Isobutane vedantu.com |

| 2-Methyl butanoic acid | Heat with NaOH and CaO | n-butane vedantu.com |

| 3-methylbutanoic acid | Heat with NaOH and CaO | Isobutane vedantu.com |

Reactions Involving the Nitrophenyl Moiety of this compound

The nitrophenyl group is the site of reactivity focused on the nitro group itself and the aromatic ring.

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is one of the most significant transformations for aromatic nitro compounds. This reaction is fundamental in organic synthesis, particularly for the preparation of anilines. unimi.it A wide variety of methods exist for this conversion. wikipedia.org

Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org The reaction is generally carried out under pressure and provides a clean conversion to the corresponding amine, in this case, 2-Methyl-3-(3-aminophenyl)propanoic acid.

Chemical Reduction: Aromatic nitro groups can also be reduced using various chemical reagents. A classic method is the Béchamp reduction, which uses iron metal in an acidic medium (e.g., hydrochloric acid). unimi.itwikipedia.org Other effective reagents include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, sodium hydrosulfite, or sodium sulfide. wikipedia.org These methods are often highly chemoselective, meaning they can reduce the nitro group without affecting other functional groups like the carboxylic acid.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C or PtO₂ | Pressurized H₂ | Aniline (B41778) derivative wikipedia.org |

| Fe, HCl | Acidic medium | Aniline derivative wikipedia.org |

| SnCl₂, HCl | Concentrated acid | Aniline derivative wikipedia.org |

| Sodium hydrosulfite | Aqueous solution | Aniline derivative wikipedia.org |

The reduction process is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before the final amine is formed. unimi.it

The aromatic ring of this compound can undergo substitution reactions, with the outcome heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com This means that the rate of EAS on the nitrophenyl ring will be significantly slower than on benzene (B151609) itself. masterorganicchemistry.com Any incoming electrophile will be directed to the positions meta to the nitro group (positions 4 and 6 on the ring, relative to the CH₂ group at position 1). The propanoic acid side chain is generally considered a weakly deactivating, meta-directing group as well. Since both existing groups direct incoming electrophiles to the same positions (meta to themselves), the substitution pattern is predictable. For example, nitration with a mixture of nitric and sulfuric acids would be expected to introduce a second nitro group at position 5, yielding 2-Methyl-3-(3,5-dinitrophenyl)propanoic acid. youtube.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on benzene rings unless they are activated by strong electron-withdrawing groups. The nitro group is a strong activator for NAS, particularly when it is positioned ortho or para to a good leaving group. In this compound, the nitro group is not in an ortho or para position relative to another potential leaving group on the ring, so standard NAS reactions are unlikely to occur under typical conditions.

Stereochemical Transformations and Chiral Resolution of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity, particularly as the presence of a chiral center at the C2 position gives rise to enantiomers. The separation and stereochemical stability of these enantiomers are important for various applications, including in the synthesis of pharmaceuticals. This section explores the potential stereochemical transformations, such as epimerization and racemization, and the methods for chiral resolution of this compound.

Epimerization and racemization are processes that involve the change in configuration at one or more stereocenters in a molecule. For this compound, which has a single chiral center, these terms are often used interchangeably to describe the conversion of one enantiomer into its mirror image, leading to a racemic mixture.

Table 1: Hypothetical Factors Influencing Racemization of this compound

| Factor | Potential Effect on Racemization Rate |

| Temperature | Increased temperature would likely increase the rate of racemization. |

| Base Strength | Stronger bases would be more effective at deprotonating the chiral center, thus accelerating racemization. |

| Solvent Polarity | Polar aprotic solvents might stabilize the enolate intermediate, potentially influencing the rate. |

| Presence of Catalysts | Acid or base catalysts could facilitate the enolization-reprotonation mechanism. |

Note: This table is based on general chemical principles, as specific experimental data for this compound is not available.

The separation of enantiomers, or chiral resolution, is a crucial process in the preparation of enantiomerically pure compounds. Two common methods for achieving this are diastereomeric salt formation and chromatographic chiral separations.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a mixture of two diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the respective pure enantiomers of the carboxylic acid.

While there are no specific studies detailing the resolution of this compound by this method, suitable chiral resolving agents would include naturally occurring alkaloids like brucine (B1667951) or synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. The efficiency of such a resolution would depend on the difference in solubility between the two diastereomeric salts formed.

Table 2: Potential Chiral Resolving Agents for this compound

| Chiral Resolving Agent | Type |

| (R)-(+)-1-Phenylethylamine | Chiral Amine |

| (S)-(-)-1-Phenylethylamine | Chiral Amine |

| Brucine | Chiral Alkaloid |

| Quinine | Chiral Alkaloid |

| Cinchonidine | Chiral Alkaloid |

Note: The suitability and effectiveness of these agents for the resolution of this compound would require experimental verification.

Chromatographic Chiral Separations

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

A variety of CSPs are commercially available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov The choice of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Although no specific HPLC method for the chiral separation of this compound has been reported, methods developed for structurally similar compounds can provide a starting point for method development. For instance, a reverse-phase HPLC method was developed for the separation of two stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. nih.gov

Table 3: General Parameters for Developing a Chiral HPLC Method

| Parameter | Considerations |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based CSPs are common choices. |

| Mobile Phase | Mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), often with an acidic or basic additive to improve peak shape and resolution. |

| Flow Rate | Typically optimized to achieve a balance between separation efficiency and analysis time. |

| Detection | UV detection would be suitable due to the presence of the nitrophenyl chromophore. |

Note: This table provides general guidance for method development, as a specific validated method for this compound is not documented in the searched literature.

Spectroscopic and Advanced Structural Characterization of 2 Methyl 3 3 Nitrophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. A full NMR analysis would confirm the carbon skeleton, the placement and connectivity of protons, and the stereochemistry of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each non-equivalent proton. Key expected signals would include those for the aromatic protons on the nitrophenyl ring, the methine proton at the chiral center (C2), the methylene (B1212753) protons adjacent to the aromatic ring (C3), the methyl group protons at C2, and the acidic proton of the carboxylic acid group. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets), and the coupling constants (J values) would provide valuable information about the dihedral angles between these protons, aiding in conformational analysis.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. This would include the carboxyl carbon, the aromatic carbons (with those closer to the electron-withdrawing nitro group shifted downfield), the methine and methylene carbons of the propanoic acid chain, and the methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 4.1.1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-3-(3-nitrophenyl)propanoic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity & Coupling (J in Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| COOH | Broad singlet | --- | ~175-185 |

| CH (C2) | Multiplet | --- | ~40-50 |

| CH₃ (at C2) | Doublet | ~7 Hz | ~15-25 |

| CH₂ (C3) | Multiplet | --- | ~35-45 |

| Aromatic CH | Multiplet | --- | ~120-150 |

| Aromatic C-NO₂ | --- | --- | ~145-155 |

| Aromatic C-CH₂ | --- | --- | ~135-145 |

Note: This table contains predicted values based on general chemical shift ranges. Actual experimental values are required for definitive assignment.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, visually connecting signals from adjacent protons in the aliphatic chain (e.g., between the C2-H and the C3-H₂ protons) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula (C₁₀H₁₁NO₄), confirming that the compound has the correct atomic composition and distinguishing it from any isomers.

Table 4.2.1: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Exact Mass |

|---|---|---|

| [C₁₀H₁₁NO₄+H]⁺ | 210.0761 | Data not available |

| [C₁₀H₁₁NO₄+Na]⁺ | 232.0580 | Data not available |

Note: Experimental data is required for confirmation.

In tandem MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the bond between the C2 and C3 carbons.

Fragmentations related to the nitro group, such as the loss of NO or NO₂.

Formation of a stable tropylium (B1234903) ion or related aromatic fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a rapid and non-destructive method for identifying functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O (carbonyl) stretch (around 1700-1725 cm⁻¹), characteristic C-H stretches for both aromatic and aliphatic protons (around 2800-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (N-O) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric nitro stretch is typically very strong in the Raman spectrum. Aromatic ring vibrations would also be clearly visible.

Table 4.3.1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 (strong) |

| Nitro Group | Asymmetric N-O stretch | ~1530 (strong) |

| Nitro Group | Symmetric N-O stretch | ~1350 (strong) |

| Alkyl | C-H stretch | 2850-2960 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

Note: This table presents typical frequency ranges. Precise values must be determined experimentally.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Following extensive searches, no specific X-ray crystallographic data for this compound was found in the available literature. While structural information exists for related compounds, such as isomers or analogues, these are not directly applicable to the target molecule due to differences in their chemical structures which would lead to distinct crystal packing and intermolecular interactions. The unique substitution pattern of this compound is expected to influence its solid-state architecture, including unit cell parameters, space group, and the nature of supramolecular assemblies. However, without experimental crystallographic studies, a detailed analysis of its solid-state and supramolecular structure remains uncharacterized.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Similarly, a comprehensive review of scientific databases and literature did not yield any specific studies on the chiroptical properties (Circular Dichroism or Optical Rotatory Dispersion) of this compound. Chiroptical spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The presence of a stereocenter at the second carbon of the propanoic acid chain means that this compound can exist as (R) and (S) enantiomers. Experimental CD and ORD data, often complemented by quantum chemical calculations, would be essential for unequivocally assigning the absolute stereochemistry of each enantiomer. In the absence of such studies, the absolute configuration of this compound has not been experimentally determined or reported.

Theoretical and Computational Studies on 2 Methyl 3 3 Nitrophenyl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivitymdpi.comnih.govresearchgate.netnih.govarctomsci.com

Quantum chemical calculations are fundamental to understanding the electronic behavior and chemical reactivity of a molecule. These methods provide precise information about electron distribution and energy levels, which govern the compound's interactions. mdpi.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.netmaterialsciencejournal.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 2-Methyl-3-(3-nitrophenyl)propanoic acid, the electron-withdrawing nitro group and the carboxylic acid moiety are expected to significantly influence the energies of these orbitals.

Based on these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These include ionization potential, electron affinity, chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.4 |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.8 |

| Electrophilicity Index (ω) | μ2 / 2η | 4.26 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. ymerdigital.com It helps identify the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the most negative regions are expected around the oxygen atoms of the carboxylic acid and nitro groups, making them likely sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid's hydroxyl group would represent a region of high positive potential. researchgate.net

While MEP provides a general view of reactivity, the Fukui function offers a more quantitative, atom-specific measure of reactivity. ymerdigital.com The Fukui function helps to pinpoint which specific atoms within the molecule are most likely to participate in chemical reactions by donating or accepting electrons. researchgate.net This analysis can identify the preferred sites for nucleophilic attack (where an atom is most susceptible to losing an electron) and electrophilic attack (where an atom can most readily accept an electron). ymerdigital.com

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological and chemical activity of a flexible molecule like this compound is often determined by its three-dimensional shape or conformation. Computational methods allow for a detailed exploration of its possible shapes and dynamic behavior.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, key rotations would occur around the bonds connecting the propanoic acid chain to the phenyl ring and within the side chain itself. By calculating the energy of the molecule at each rotational step, a potential energy surface is generated. The low points on this surface correspond to stable conformations or "energy minima." The conformation with the absolute lowest energy is termed the global minimum and represents the most likely shape of the molecule in isolation.

The behavior of a molecule can change significantly when it is dissolved in a solvent. Molecular Dynamics (MD) simulations are computational experiments that model the movement of atoms and molecules over time, providing a powerful tool to study these effects. nih.gov By simulating this compound surrounded by solvent molecules (such as water), MD can reveal how interactions with the solvent affect the compound's preferred conformation and flexibility. researchgate.net The polar carboxylic acid and nitro groups are expected to form hydrogen bonds and other electrostatic interactions with polar solvents, which can stabilize certain conformations over others and influence the dynamic behavior of the entire molecule. researchgate.netdnu.dp.ua

Prediction of Spectroscopic Parameters and Validation with Experimental Dataresearchgate.netnih.govarctomsci.com

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental results to validate the accuracy of the theoretical model.

DFT calculations are widely used to compute vibrational frequencies corresponding to the infrared (IR) spectrum of a molecule. materialsciencejournal.org Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending) involved. By comparing the predicted spectrum with an experimentally measured one, a detailed assignment of the observed absorption bands can be made. researchgate.net For this compound, characteristic vibrations for the C=O and O-H bonds in the carboxylic acid group, and the N-O bonds in the nitro group, would be of particular interest.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's UV-Visible spectrum. materialsciencejournal.org This allows for the calculation of the absorption maxima (λmax), which can be directly compared to experimental data to confirm the electronic structure determined by the calculations. materialsciencejournal.org

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3450 | 3500-3400 |

| C=O (Carboxylic Acid) | Stretching | ~1720 | 1725-1700 |

| NO2 (Nitro Group) | Asymmetric Stretching | ~1530 | 1550-1500 |

| NO2 (Nitro Group) | Symmetric Stretching | ~1350 | 1370-1330 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts (¹H and ¹³C) of organic molecules. The process typically involves the optimization of the molecular geometry of this compound, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO).

The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). Although specific predicted NMR data for this compound is not published, a hypothetical table of predicted chemical shifts based on standard computational protocols would resemble the following:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | - | ~175-180 |

| CH (chiral center) | ~2.8-3.2 | ~40-45 |

| CH₃ | ~1.1-1.4 | ~15-20 |

| CH₂ | ~2.9-3.3 (diastereotopic) | ~35-40 |

| Aromatic C-H (ortho to NO₂) | ~8.0-8.2 | ~120-125 |

| Aromatic C-H (para to NO₂) | ~7.5-7.7 | ~128-132 |

| Aromatic C-H (ortho to CH₂) | ~7.6-7.8 | ~135-140 |

| Aromatic C (ipso to NO₂) | - | ~148-152 |

| Aromatic C (ipso to CH₂) | - | ~140-145 |

Note: These are estimated values based on typical ranges for similar functional groups and are for illustrative purposes only.

Simulated Vibrational Spectra and Band Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. This is typically achieved by computing the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry of this compound.

The resulting vibrational modes can be visualized, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For instance, the characteristic stretching frequencies of the carboxylic acid O-H, the nitro group N-O, and the aromatic C-H bonds can be precisely identified. While a specific simulated spectrum for this compound is not available, the expected prominent vibrational bands are tabulated below.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | ~3300-3500 (broad) | Carboxylic acid |

| C-H stretch (aromatic) | ~3000-3100 | Aromatic ring |

| C-H stretch (aliphatic) | ~2850-3000 | CH, CH₂, CH₃ |

| C=O stretch | ~1700-1750 | Carboxylic acid |

| N-O stretch (asymmetric) | ~1520-1560 | Nitro group |

| N-O stretch (symmetric) | ~1340-1380 | Nitro group |

| C-C stretch (aromatic) | ~1450-1600 | Aromatic ring |

| C-O stretch | ~1200-1300 | Carboxylic acid |

Note: These are estimated frequency ranges and are for illustrative purposes only. Actual calculated values may vary based on the computational method.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of reactants, transition states, and products.

Potential Energy Surface Mapping for Key Transformations

For any chemical transformation involving this compound, such as its synthesis or degradation, the potential energy surface (PES) can be mapped computationally. This involves identifying the minimum energy pathways connecting reactants and products. Key to this analysis is the location of transition states, which are first-order saddle points on the PES. Methods such as synchronous transit-guided quasi-newton (STQN) are employed to locate these critical points. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the desired reactants and products. While no specific reaction of this compound has been computationally mapped in the literature, this methodology could be applied to understand its formation or reactivity.

Kinetic and Thermodynamic Insights from Computational Models

Once the stationary points on the PES (reactants, transition states, and products) are located and characterized, their thermodynamic and kinetic properties can be calculated. From the computed vibrational frequencies, thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be determined using statistical mechanics.

The activation energy (ΔG‡) for a reaction, which is the difference in Gibbs free energy between the transition state and the reactants, can be calculated. This allows for the prediction of reaction rates using transition state theory. For instance, in a hypothetical reaction involving this compound, computational models could predict the favorability of different reaction pathways and the temperature dependence of the reaction rates. Such computational insights are invaluable for optimizing reaction conditions and understanding the underlying principles governing the molecule's chemical behavior.

Exploration of Biological Activities and Structure Activity Relationships of 2 Methyl 3 3 Nitrophenyl Propanoic Acid Derivatives

In Vitro Studies on Biological Targets and Pathways

In vitro studies are fundamental to elucidating the mechanisms of action of novel chemical entities. For derivatives of 2-Methyl-3-(3-nitrophenyl)propanoic acid, these studies would focus on identifying specific molecular targets and pathways through which they exert their effects.

Enzyme Inhibition and Activation Assays (e.g., Esterases, Reductases)

The arylpropionic acid scaffold is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs), which are well-known enzyme inhibitors. Analogues of this compound are predicted to show inhibitory activity against key enzymes in inflammatory pathways.

Cyclooxygenase (COX) Inhibition : Arylpropionic acids are known to inhibit COX enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation. For instance, a series of new carboxylic acid analogues containing a nitro group demonstrated potent inhibition of COX-1 and COX-2. nih.gov It is plausible that derivatives of this compound would exhibit similar inhibitory profiles, a hypothesis that can be tested using standard in vitro COX inhibition assays.

Esterase Activity : Esterases are a broad class of enzymes that hydrolyze esters. While there is no direct evidence of this compound acting on esterases, compounds containing p-nitrophenyl groups are commonly used as substrates in esterase activity assays. nih.gov This suggests a potential interaction that could be investigated, either as a substrate or an inhibitor, particularly for neuropathy-target esterase (NTE), which is known to hydrolyze phenyl esters. nih.gov

Receptor Binding and Modulation Studies (if applicable for specific targets)

The ability of a compound to bind to and modulate the activity of cellular receptors is a common mechanism of drug action. While specific receptor targets for this compound have not been identified, related structures provide clues for potential investigations.

Fibrate drugs, which are structurally related carboxylic acids, act as ligands for the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in lipid metabolism. nih.gov Analogues of the title compound, such as 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid, have been synthesized and studied to understand the electronic and steric requirements for such biological activity. nih.gov This suggests that derivatives of this compound could be evaluated for their binding affinity and modulatory effects on PPARs or other nuclear receptors.

Cellular Pathway Modulation in Model Systems (e.g., antioxidant, anti-inflammatory mechanisms)

Beyond specific enzyme or receptor interactions, the broader effects of this compound derivatives on cellular pathways are of significant interest, particularly concerning inflammation and oxidative stress.

Anti-inflammatory Pathways : The anti-inflammatory effects of arylpropionic acids are primarily mediated by the inhibition of prostaglandin (B15479496) synthesis via the COX pathway. nih.gov In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, derivatives could be tested for their ability to reduce the production of pro-inflammatory mediators like prostaglandins and cytokines (e.g., IL-6). mdpi.com

Antioxidant Mechanisms : The nitroaromatic structure is associated with antioxidant properties. Chalcones featuring a 3-nitrophenyl group have been synthesized and screened for their antioxidant activities. researchgate.net The antioxidant potential of this compound derivatives could be assessed using assays that measure the scavenging of free radicals or the protection of cells from oxidative damage. researchgate.netnih.gov Plant-derived compounds with phenolic and carboxylic acid moieties are known to act as potent antioxidants, scavenging reactive oxygen species and protecting cellular components like lipids and proteins from oxidative damage. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine how chemical modifications influence their biological effects.

Impact of Substituent Variation on Biological Response

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the aromatic ring.

Position of the Nitro Group : The location of the nitro group on the phenyl ring is critical. Studies on related nitro-substituted compounds, like 3-arylcoumarins, have shown that the position of the nitro group (meta vs. para) significantly impacts antibacterial activity. mdpi.com It is expected that moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

Nature of the Substituent : Replacing the electron-withdrawing nitro group with other substituents would predictably modulate activity. Quantitative structure-activity relationship (QSAR) studies on similar scaffolds have shown that adding electron-withdrawing groups (e.g., halogens) to the 3' or 4' positions of the phenyl ring can enhance binding affinity to targets like the dopamine (B1211576) transporter. researchgate.net Conversely, substituting the nitro group with electron-donating groups (e.g., methyl, methoxy) or replacing it with an amino group could drastically change the biological activity profile. mdpi.com

The following table summarizes the predicted impact of these variations.

| Modification | Position on Phenyl Ring | Substituent | Predicted Impact on Activity |

| Isomeric Variation | Ortho (2) or Para (4) | -NO₂ | Altered steric and electronic properties, likely changing target affinity and selectivity. |

| Group Replacement | Meta (3) | Halogen (e.g., -Cl, -Br) | May enhance activity, as electron-withdrawing groups are often favorable. researchgate.net |

| Group Replacement | Meta (3) | Methyl (-CH₃) | May increase lipophilicity and alter steric interactions, with unpredictable effects on activity. mdpi.com |

| Group Replacement | Meta (3) | Amino (-NH₂) | Significantly alters electronic properties, potentially reducing or changing the type of activity. mdpi.com |

Stereochemical Influence on Biological Activity

The this compound molecule contains a chiral center at the C2 position of the propanoic acid chain, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry is a pivotal factor in pharmacology, as enantiomers often exhibit different biological activities. nih.govmdpi.com

Differential Potency and Selectivity : It is a well-established principle that the two enantiomers of a chiral drug can have significantly different potencies, receptor selectivities, and metabolic profiles. nih.gov For many arylpropionic acid NSAIDs, one enantiomer (often the S-enantiomer) is significantly more active than the other. This is because biological targets like enzymes and receptors are themselves chiral and interact differently with each enantiomer. nih.gov

Stereoselective Uptake and Metabolism : The absorption, distribution, metabolism, and excretion of a drug can also be stereoselective. nih.gov Studies on other chiral compounds have shown that stereochemistry can influence recognition by cellular transporters, leading to preferential uptake of one isomer. mdpi.comnih.govresearchgate.net Therefore, the (R) and (S) enantiomers of this compound are expected to have distinct pharmacokinetic profiles.

The profound influence of stereochemistry underscores the necessity of synthesizing and evaluating the individual (R) and (S) enantiomers to fully characterize the pharmacological potential of this compound and its derivatives. mdpi.comnih.gov

Mechanistic Investigations of this compound Interactions

To elucidate the biological potential of this compound and its derivatives, mechanistic investigations are crucial. Computational techniques, including molecular docking and in silico pharmacokinetic predictions, offer significant insights into the molecular interactions and potential drug-likeness of these compounds, guiding further research and development. d-nb.inforesearchgate.net

Molecular Docking Studies with Relevant Biomolecules

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. semanticscholar.org This technique provides valuable information on binding affinity and interaction patterns, which is fundamental in structure-based drug design. nih.gov While specific docking studies for this compound are not extensively detailed in available literature, research on structurally similar arylpropanoic acid and nitrophenyl derivatives highlights potential biomolecular targets. d-nb.infohumanjournals.com

Studies on related compounds, such as derivatives of 2-(3-benzoylphenyl)propanoic acid, have identified key inflammatory enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs) as relevant targets. researchgate.netnih.gov Similarly, investigations into other p-nitrophenyl compounds have explored interactions with targets like 5-lipoxygenase (5-LOX) and H+/K+ ATPase. d-nb.info These studies suggest that the anti-inflammatory and other biological activities of arylpropanoic acids can be attributed to their ability to fit into the active sites of these enzymes. The analysis of docking results, combined with experimental data, provides a robust explanation for the biological activities of these compounds and is instrumental in designing dual-target-directed drugs. nih.gov

The insights gained from docking related structures can inform the selection of relevant biomolecules for future studies on this compound, as detailed in the table below.

Table 1: Potential Biomolecular Targets for this compound Based on Docking Studies of Related Compounds This table is generated based on data from related arylpropanoic acid and nitrophenyl derivatives to infer potential targets for this compound.

| Target Biomolecule | PDB ID(s) of Target | Rationale for Investigation | Potential Interactions Observed with Related Ligands |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 3LN1, 4NOS | Key enzyme in inflammation; a common target for NSAIDs. d-nb.inforesearchgate.net | Binding within the active site, often involving hydrogen bonds with key residues. |

| 5-Lipoxygenase (5-LOX) | Not specified in results | Enzyme involved in the leukotriene pathway of inflammation. d-nb.info | Binding directed by the para-nitro group in related compounds. d-nb.info |

| Matrix Metalloproteinases (MMPs) | 2AZ5, 1P8D | Involved in tissue remodeling, inflammation, and cancer progression. researchgate.net | Interactions with the catalytic zinc ion and residues in the active site. |

In Silico ADME Predictions and Physicochemical Property Correlations for Research Design

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. d-nb.infomdpi.com By evaluating physicochemical characteristics, researchers can assess a molecule's potential "drug-likeness" and anticipate its behavior in vivo. researchgate.net These computational models provide essential insights into pharmacokinetics, physicochemical attributes, and medicinal properties. researchgate.net

For this compound, key physicochemical descriptors can be calculated to predict its ADME profile. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 g/mol , a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net

The correlation between these properties and biological activity is critical for research design. For instance, the topological polar surface area (TPSA) and lipophilicity (LogP) are strong indicators of intestinal absorption and blood-brain barrier penetration. impactfactor.org Compounds with favorable ADME predictions are prioritized for synthesis and further experimental testing, optimizing resources and accelerating the discovery process. researchgate.net

Table 2: Predicted Physicochemical Properties and ADME Profile for this compound Property values are based on computational predictions for the C10H11NO4 structure and are used to infer its ADME profile.

| Physicochemical Property | Predicted Value | Implication for Research Design (Based on Lipinski's Rules) |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ | - |

| Molecular Weight | 209.2 g/mol guidechem.combiosynth.com | Compliant (< 500 g/mol ), suggesting good potential for absorption and distribution. |

| XLogP3-AA (Lipophilicity) | ~2.0 - 2.5 guidechem.com | Compliant (< 5), indicating balanced solubility for membrane permeability. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Compliant (< 5), favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 4 (from nitro and carboxyl groups) guidechem.com | Compliant (< 10), favorable for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 83.12 Ų echemi.com | Within the favorable range (typically < 140 Ų) for good intestinal absorption. mdpi.com |

Applications and Potential Utilities of 2 Methyl 3 3 Nitrophenyl Propanoic Acid and Its Derivatives

Role as Versatile Synthetic Intermediates in Organic Synthesis

The true strength of 2-Methyl-3-(3-nitrophenyl)propanoic acid lies in its capacity to serve as a versatile building block in organic synthesis. The presence of three key functional components—the carboxylic acid, the aromatic nitro group, and the aliphatic chain—allows for a multitude of chemical transformations. This adaptability makes it an invaluable intermediate for constructing more complex molecular structures. frontiersin.org

The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, or alcohols, opening pathways to a vast array of derivatives. Simultaneously, the nitro group can be reduced to an amine, which is a cornerstone functional group in the synthesis of many biologically active compounds. This amine can then undergo reactions such as diazotization, acylation, or alkylation, further expanding the synthetic possibilities. This dual reactivity is fundamental to its utility as a molecular scaffold.

Precursors for Advanced Pharmaceutical Intermediates and Lead Compounds

Aryl propionic acid derivatives are a well-established and significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org While this compound itself is not a known therapeutic agent, its structural framework is highly relevant to medicinal chemistry. orientjchem.orgevonik.com Its derivatives are recognized as important intermediates in the preparation of active pharmaceutical ingredients (APIs). google.comshreemlifesciences.com

The transformation of the nitro group to an amino group is a critical step, as the resulting aminophenyl derivative can be a key precursor for various drug candidates. For instance, a scalable synthesis route for the anticancer drug Alectinib involves an intermediate, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, which shares the core propanoic acid structure. acs.org This highlights the role of such propanoic acids as foundational elements for complex pharmaceutical agents.

Furthermore, the chiral nature of this compound is of paramount importance. Many modern pharmaceuticals are single enantiomers, and the ability to start with or create a chiral center early in a synthetic route is highly advantageous. Derivatives of this acid can be employed in the synthesis of lead compounds that may exhibit a range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-convulsant properties. orientjchem.orgresearchgate.net

Table 1: Potential Pharmaceutical Applications of Derivatives

| Derivative Class | Potential Therapeutic Area | Key Synthetic Transformation |

| Amino-phenyl propanoic acids | Anti-inflammatory, Analgesic | Reduction of the nitro group |

| Substituted benzamides | CNS agents, Anticancer | Amidation of the carboxylic acid |

| Heterocyclic derivatives | Antibacterial, Antiviral | Cyclization reactions involving both functional groups |

| Chiral amines | Asymmetric synthesis intermediates | Decarboxylation of the amino acid derivative |

Building Blocks for Complex Organic Molecules and Natural Product Analogues

Beyond pharmaceuticals, this compound serves as a valuable building block for the synthesis of intricate organic molecules and analogues of natural products. researchgate.net Natural products provide a rich source of inspiration for the development of new molecules with unique biological activities. semanticscholar.org The synthesis of analogues—molecules that mimic the structure and function of natural products but may have improved properties—is a key strategy in drug discovery. researchgate.net

The strategic placement of functional groups in this compound allows it to be incorporated into larger, more complex structures through multi-step synthetic sequences. Chemists can exploit the reactivity of the carboxylic acid and the nitro group to attach this molecule to other fragments, building up complexity in a controlled manner. This approach is central to the concept of "building block" chemistry, where pre-functionalized molecules are used to assemble complex targets more efficiently. frontiersin.org

Applications in Materials Science (e.g., Polymer Chemistry, Functional Materials)

The utility of this compound and its derivatives extends into the realm of materials science. beilstein-journals.org The aromatic nitro group and the carboxylic acid are functional handles that can be used to incorporate the molecule into polymer chains or to modify material surfaces.

In polymer chemistry, derivatives of this compound could potentially be used as monomers or as additives to impart specific properties to materials. For example, the carboxylic acid can be used in the synthesis of polyesters or polyamides. The presence of the nitrophenyl group could enhance thermal stability or introduce non-linear optical properties. The use of organofluorine compounds like perfluoropyridine in creating high-performance fluoropolymers for the aerospace industry showcases how specialized monomers can lead to advanced materials. mdpi.comresearchgate.net Similarly, propanoic acid derivatives could be integrated into novel polymer backbones.

Furthermore, the molecule's structure lends itself to the development of functional materials. For instance, by anchoring the molecule to a solid support via its carboxylic acid group, the nitro-functionalized surface could be used in sensing applications or as a platform for further chemical modification. Lipoic acid-based polymers, which feature dynamic disulfide bonds and carboxyl groups, have found applications in areas from antibacterial coatings to 3D-printed tissue scaffolds, illustrating the potential for functionalized acids in advanced materials. rsc.org

Catalytic Applications (e.g., as Chiral Ligands, Organocatalysts)

The field of asymmetric catalysis, which is crucial for producing enantiomerically pure pharmaceuticals, often relies on chiral ligands and organocatalysts. researchgate.net Given its inherent chirality, derivatives of this compound hold potential for applications in this area.

After suitable modification, the molecule could be transformed into a chiral ligand capable of coordinating with a metal center. nih.gov The carboxylic acid group provides a convenient point for attachment to other coordinating groups, such as phosphines or amines, to create bidentate or tridentate ligands. These chiral ligands could then be used in transition metal-catalyzed reactions to induce enantioselectivity. researchgate.net

Moreover, the molecule itself could serve as a scaffold for the development of chiral organocatalysts. Chiral carboxylic acids are known to act as Brønsted acid catalysts in a variety of asymmetric transformations. researchgate.net The acidity and steric environment of the carboxylic acid group, influenced by the adjacent methyl and nitrophenyl groups, could be harnessed to control the stereochemical outcome of certain reactions.

Table 2: Potential Catalytic Roles of Derivatives

| Catalyst Type | Required Structural Modification | Potential Catalyzed Reaction |

| Chiral Ligand for Metal Catalysis | Conversion of COOH to a coordinating group (e.g., phosphine (B1218219), oxazoline). | Asymmetric hydrogenation, C-C bond formation. |

| Chiral Brønsted Acid Organocatalyst | Use of the parent carboxylic acid or derivatives. | Asymmetric additions to imines, Michael additions. |

| Chiral Phase-Transfer Catalyst | Quaternization of the amino derivative (from nitro reduction). | Asymmetric alkylations. |

Development of Analytical Methods for Detection and Quantification in Research

The ability to accurately detect and quantify this compound is essential for its use in research and development. Standard analytical techniques are employed for its characterization and purity assessment. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of this compound. researchgate.net A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous buffer, would be suitable for its analysis. sielc.com UV detection would be highly effective due to the strong absorbance of the nitrophenyl group.

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound and its derivatives. nih.govresearchgate.net This technique is invaluable for identifying reaction products and impurities during synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. chemicalbook.comchemicalbook.com

¹H NMR would provide information on the number and connectivity of hydrogen atoms, showing distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the methylene (B1212753) (CH₂) protons. docbrown.info

¹³C NMR would reveal the number of unique carbon environments within the molecule, confirming the presence of the carboxyl, aromatic, and aliphatic carbons. docbrown.info

These analytical methods are crucial for ensuring the quality of the compound when used as a synthetic intermediate and for characterizing the novel molecules derived from it. researchgate.netrsc.org

Future Directions and Emerging Research Avenues for 2 Methyl 3 3 Nitrophenyl Propanoic Acid

Advanced Biocatalytic and Chemoenzymatic Syntheses for Enhanced Sustainability

The chemical industry's shift towards greener and more sustainable manufacturing processes has put a spotlight on biocatalysis and chemoenzymatic methods. For a molecule like 2-Methyl-3-(3-nitrophenyl)propanoic acid, these approaches offer significant advantages over traditional synthetic routes, which may rely on harsh reagents and generate substantial waste.